8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid
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Overview
Description
8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with hexyl and octenyl groups, and two octanoic acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid typically involves multiple steps, starting with the formation of the cyclohexene ring. The hexyl and octenyl groups are introduced through alkylation reactions, while the octanoic acid chains are attached via esterification reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the octenyl group to single bonds, resulting in saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying lipid interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammation.
Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which 8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with lipid membranes, altering their fluidity and permeability. It may also modulate the activity of enzymes involved in lipid metabolism, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane derivatives: Compounds like cyclohexane-1,2-dicarboxylic acid share structural similarities but lack the complex substitution pattern of 8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid.
Octanoic acid derivatives: Compounds such as octanoic acid and its esters have similar functional groups but do not possess the cyclohexene ring structure.
Uniqueness
The uniqueness of 8,8’-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid lies in its combination of a cyclohexene ring with long alkyl chains and carboxylic acid groups. This structural complexity imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
67290-26-0 |
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Molecular Formula |
C36H64O4 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
8-[6-(7-carboxyheptyl)-4-hexyl-5-oct-2-enylcyclohex-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-9-13-19-25-33-31(23-17-8-6-4-2)29-30-32(24-18-12-10-15-21-27-35(37)38)34(33)26-20-14-11-16-22-28-36(39)40/h13,19,29-34H,3-12,14-18,20-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
JEQWUMGQQJRRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(C(C1CC=CCCCCC)CCCCCCCC(=O)O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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